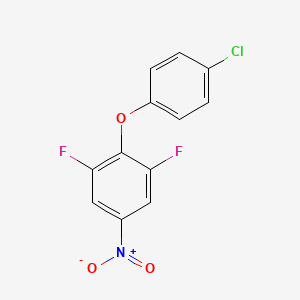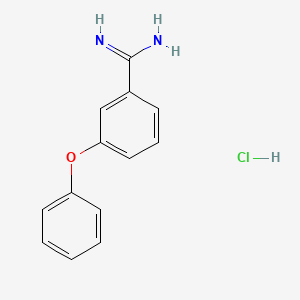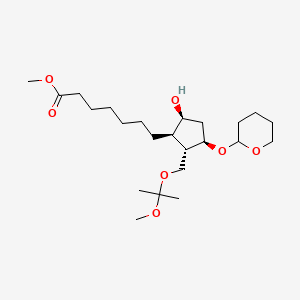
1-(Difluoromethyl)-2,3,5-trifluorobenzene
Overview
Description
“1-(Difluoromethyl)-2,3,5-trifluorobenzene” is a fluorinated compound. Fluorinated compounds are of considerable interest in diverse fields of science because of their unique physical and chemical properties . The successful difluoromethylation of related compounds has been noted in the literature .
Synthesis Analysis
Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Scientific Research Applications
-
Late-stage difluoromethylation
- Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method : The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides
- Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
- Method : The specific synthesis method is not detailed in the search results, but it likely involves standard organic synthesis techniques .
- Results : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
-
Late-stage difluoromethylation of heteroaromatics
- Application : This process involves the difluoromethylation of C (sp2)–H bonds through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Method : The method involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis of substituted 6-(difluoromethyl)phenanthridines
- Application : In this transformation, the CF2H radical reacts with 2-isocyano-1,1’-biphenyl to generate a series of substituted 6-(difluoromethyl)phenanthridines .
- Method : The method involves the use of fac-Ir(ppy)3 (1 mol%) to activate HCF2SO2Cl to generate the CF2H radical .
- Results : The results of this transformation are not detailed in the search results .
-
Difluoromethylation of C (sp2)–H bond
- Application : This process involves the difluoromethylation of C (sp2)–H bonds through Minisci-type radical chemistry .
- Method : The method involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Difluoromethylation in Continuous Flow
- Application : This process involves the use of fluoroform (CHF3) for difluoromethylation reactions in continuous flow .
- Method : The specific method is not detailed in the search results, but it likely involves standard organic synthesis techniques .
- Results : The results of this transformation are not detailed in the search results .
Safety And Hazards
Future Directions
The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
properties
IUPAC Name |
1-(difluoromethyl)-2,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVRAVWQIVVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-2,3,5-trifluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)


![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)




![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)
